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3,7,11-Trimethyl-1-dodecyn-3-ol

Hydrosilylation Inhibition Silicone Elastomer Curing Differential Scanning Calorimetry

3,7,11-Trimethyl-1-dodecyn-3-ol (CAS 1604-35-9, molecular formula C15H28O, molecular weight 224.38 g/mol) is a branched tertiary acetylenic alcohol featuring a terminal alkyne and a hydroxyl group on the same carbon. This bifunctional structure underpins its dual application profile: it serves as a key intermediate in the industrial synthesis of vitamin E and as a specialized, high-temperature hydrosilylation inhibitor in addition-cure silicone rubbers.

Molecular Formula C15H28O
Molecular Weight 224.38 g/mol
CAS No. 1604-35-9
Cat. No. B156947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,11-Trimethyl-1-dodecyn-3-ol
CAS1604-35-9
Molecular FormulaC15H28O
Molecular Weight224.38 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)(C#C)O
InChIInChI=1S/C15H28O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h1,13-14,16H,7-12H2,2-5H3
InChIKeyOWRXWSVBJIIORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7,11-Trimethyl-1-dodecyn-3-ol (CAS 1604-35-9): Structural Identity and Core Industrial Relevance


3,7,11-Trimethyl-1-dodecyn-3-ol (CAS 1604-35-9, molecular formula C15H28O, molecular weight 224.38 g/mol) is a branched tertiary acetylenic alcohol featuring a terminal alkyne and a hydroxyl group on the same carbon [1]. This bifunctional structure underpins its dual application profile: it serves as a key intermediate in the industrial synthesis of vitamin E [2] and as a specialized, high-temperature hydrosilylation inhibitor in addition-cure silicone rubbers [3]. Authoritative databases confirm its chromatographic retention index (Kovats RI: 1483 on OV-101, 1927 on PEG-20M) and calculated physicochemical properties including a density of 0.868 g/cm³, boiling point of 256 °C, and low water solubility (1.6E-3 g/L) .

The Substitution Trap for 3,7,11-Trimethyl-1-dodecyn-3-ol: Why Analog Compounds Cannot Deliver Identical Performance


The assumption that common acetylenic alcohols such as 1-ethynyl-1-cyclohexanol (ECH) or 2-methyl-3-butyn-2-ol (MBT) can simply replace 3,7,11-Trimethyl-1-dodecyn-3-ol (TMDDO) in hydrosilylation inhibition is invalidated by quantitative thermal analysis. The performance of this inhibitor class is exquisitely sensitive to the steric bulk and chain length around the α-carbon [1]. As the direct comparative data in Section 3 demonstrates, TMDDO's unique 3,7,11-trimethyl-dodecyl backbone shifts the temperature of inhibition lift-off to a significantly higher threshold while preserving extended bath life, a combination that ECH and MBT fail to achieve. Substitution with a less bulky analog like ECH results in premature curing at lower temperatures, compromising the processing window and part quality in industrial silicone molding and encapsulation processes. Therefore, procurement specifications based merely on the 'acetylenic alcohol' functional class overlook these critical, application-defining quantitative differences.

Head-to-Head Evidence: The Quantifiable Performance Differentiation of 3,7,11-Trimethyl-1-dodecyn-3-ol


Elevated Onset Temperature of Exothermic Curing vs. 1-Ethynyl-1-cyclohexanol (ECH)

In a direct head-to-head Differential Scanning Calorimetry (DSC) study at a platinum catalyst loading of 0.0014 mmol and identical formulation conditions, 3,7,11-Trimethyl-1-dodecyn-3-ol (TMDDO) demonstrates a 14°C higher exothermic onset temperature compared to 1-ethynyl-1-cyclohexanol (ECH), the most common industrial acetylenic alcohol inhibitor. This provides a substantially wider safe processing window before premature gelation occurs [1].

Hydrosilylation Inhibition Silicone Elastomer Curing Differential Scanning Calorimetry

Preserved Pot Life at 25 °C vs. 1-Ethynyl-1-cyclohexanol (ECH) Despite Higher Thermal Resistance

In the identical comparison study, TMDDO-based compositions maintain a pot life exceeding 48 hours at 25 °C, both with and without an acidic co-accelerator. In contrast, the ECH-based comparator, when formulated for accelerated curing at elevated temperature, sees pot life drop to between 12 and 24 hours. This reveals a fundamental advantage of TMDDO: it delivers a wider gap between room-temperature stability and high-temperature reactivity [1].

Formulation Pot Life Silicone Bath Stability Ambient Temperature Reactivity

Superior Temperature-Activity Profile vs. 2-Methyl-3-butyn-2-ol (MBT)

2-Methyl-3-butyn-2-ol (MBT), a less hindered acetylenic inhibitor, is sharply differentiated from TMDDO in both thermal lag and bath stability. The patent data show TMDDO's exotherm onset with acid co-inhibitors is 112–119 °C, versus MBT's 78–85 °C under comparable conditions, a roughly 34 °C advantage. Even without an acid, TMDDO's onset is 26 °C higher than MBT's, highlighting a structurally driven, non-linear improvement in thermal latency [1].

Inhibition Profile Cure Kinetics Thermal Latency

Class-Level Distinction: Vapor Pressure and Volatility vs. Shorter-Chain Acetylene Alcohols

A class-level inference from physicochemical property databases indicates that 3,7,11-Trimethyl-1-dodecyn-3-ol has a higher boiling point (256 °C) and flash point (109.3 °C) compared to common shorter-chain acetylenic alcohols such as 2-methyl-3-butyn-2-ol (boiling point 104 °C) [1]. The higher boiling point translates to lower vapor pressure and reduced evaporative loss during high-temperature silicone curing cycles or vacuum degassing steps.

Volatility Flash Point Process Safety

Evidence-Backed Application Scenarios for 3,7,11-Trimethyl-1-dodecyn-3-ol Procurement


One-Component, Heat-Cure Silicone Encapsulants for Electronics

Driven directly by the evidence of an elevated curing onset temperature (>120 °C) and a pot life exceeding 48 hours at room temperature [1], 3,7,11-Trimethyl-1-dodecyn-3-ol is the preferred inhibitor for formulating one-part silicone potting compounds and encapsulants. These materials must remain liquid and flowable during automated dispensing and component placement but must cure rapidly upon reaching a defined elevated temperature (e.g., 110–130 °C) within a reflow oven. The wide separation between storage stability and cure onset provided by this molecule is the enabling performance parameter identified by the patent evidence.

High-Fidelity Mold-Making Silicones for Toy and Food Molds

The quantitative data establishing a wider thermal processing window [1] translates directly to superior mold fidelity in applications such as toy molds, food packaging, and pacifier nipples. The formulator can incorporate the inhibitor and filler into the liquid silicone base and degas thoroughly over an extended ambient period without triggering a viscosity rise, ensuring bubble-free, detailed reproduction. This compound's safety profile, often cited for applications requiring food contact compliance , reinforces its specific selection over alternatives where pot life is insufficient for complex mold geometries.

Vitamin E Synthesis Intermediate Requiring Verified Chromatographic Identity

This compound is utilized as a process intermediate in the synthesis of vitamin E, specifically serving as a precursor to isophytol [1]. Its verified Kovats retention indices on both non-polar (1483 on OV-101) and polar (1927 on PEG-20M) stationary phases provide a rigorous, instrument-agnostic fingerprint for quality control. For a researcher or production chemist optimizing vitamin E synthesis, purchasing this intermediate with a known and verified impurity profile, as indicated by these GC standards, is critical for process consistency and yield.

High-Temperature Vulcanizing (HTV) Silicone Rubber for Injection Molding

Compared directly to ECH and MBT, this compound's DSC profile [1] confirms its ability to withstand the high barrel temperatures of an injection molding machine (typically 80–100 °C) without scorching, yet fully cure upon reaching the mold temperature (140–160 °C). The +14 °C onset advantage over ECH is precisely the manufacturing safety margin needed to prevent premature curing in the injection screw and runner system, preventing costly downtime and material waste.

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